molecular formula C12H16N2O4S B13495053 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid

Cat. No.: B13495053
M. Wt: 284.33 g/mol
InChI Key: KFOIWRBDODPDBA-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a carboxylic acid group at position 5 and a Boc-protected azetidine ring at position 2. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic processes. The azetidine ring introduces conformational rigidity, while the thiazole-carboxylic acid motif may contribute to hydrogen bonding or metal coordination interactions .

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-7(6-14)9-13-4-8(19-9)10(15)16/h4,7H,5-6H2,1-3H3,(H,15,16)

InChI Key

KFOIWRBDODPDBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Traditional Boc Protection and Oxidation Route

  • Starting from 3-azetidinium alkoxide, di-tert-butyl dicarbonate (Boc anhydride), and sodium bicarbonate in dioxane-water mixture.
  • Stirring for ~15 hours yields 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester.
  • Subsequent oxidation with oxalyl chloride, DMSO, and triethylamine in dichloromethane at room temperature converts the hydroxyl group to ketone, yielding 1-tert-butoxycarbonyl-3-azetidinone.
  • Yield: Moderate; impurities and environmental concerns due to solvents like dioxane and DMSO.

Improved Cyclization Approach (Patent CN111362852A)

  • Cyclization of a suitable precursor compound with ammonium salt under mild conditions.
  • Boc protection achieved by reacting the azetidine intermediate with Boc anhydride in the presence of organic bases such as triethylamine or pyridine.
  • Use of aqueous organic acid (e.g., citric acid) for controlled hydrolysis and crystallization steps.
  • Environmentally friendlier solvents like ethyl acetate and hexane used for extraction and crystallization.
  • Yields reported up to 85% for Boc-protected azetidinone.
  • Advantages: Higher yield, simpler operation, scalable for industrial production.

Construction of the Thiazole-5-Carboxylic Acid Moiety

The 1,3-thiazole ring bearing a carboxylic acid at position 5 is typically introduced via heterocyclic synthesis or functional group transformation methods:

  • Thiazole rings can be synthesized by condensation of α-haloketones with thiourea derivatives.
  • Carboxylation at the 5-position is often achieved through selective lithiation and quenching with CO2 or via cross-coupling reactions with carboxylated partners.
  • In the context of azetidine-thiazole conjugates, coupling strategies involve linking the azetidine nitrogen or carbon substituent to the thiazole ring via C–C or C–N bond formation.

Final Assembly of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid

The final compound is assembled by coupling the Boc-protected azetidine intermediate with the thiazole-5-carboxylic acid or its activated derivative.

Coupling Strategies

  • Amidation or esterification reactions using coupling reagents such as EDCI, DCC, or HATU to link the azetidine nitrogen to the thiazole carboxyl group.
  • Alternatively, nucleophilic substitution or cross-coupling reactions if the thiazole ring is halogenated at the 5-position.
  • Reaction conditions typically involve mild bases (e.g., triethylamine) and solvents like dichloromethane or DMF.
  • Purification by crystallization or chromatography yields the target compound with high purity.

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Yield (%) Notes
1 3-azetidinium alkoxide Di-tert-butyl dicarbonate, NaHCO3, dioxane/H2O, 15 h Moderate Traditional Boc protection; impurity issues
2 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester Oxalyl chloride, DMSO, Et3N, DCM, room temp, 15 h Moderate Oxidation to azetidinone; environmental concerns
3 Boc-protected azetidine intermediate Boc anhydride, triethylamine, CH2Cl2, 10-40 °C, 3-4 h 91 Improved method; cleaner and higher yield
4 Boc-protected 3,3-dimethoxy-azetidine Aqueous citric acid, ethyl acetate, 20-40 °C, 3-4 h 85.4 Hydrolysis and crystallization step
5 Thiazole-5-carboxylic acid or derivative Lithiation/CO2 or cross-coupling Variable Thiazole ring synthesis and carboxylation
6 Coupling of azetidine intermediate with thiazole EDCI/HATU, base, DCM or DMF High Final assembly to target compound

Research Notes and Considerations

  • The Boc protection on azetidine nitrogen provides stability during the synthetic steps and can be removed under acidic conditions if needed.
  • Oxidation steps require careful control to minimize impurities and environmental impact; newer methods favor greener solvents and milder conditions.
  • Industrial scalability is feasible with the improved cyclization and Boc protection methods described in patent CN111362852A, which emphasize yield and environmental safety.
  • The thiazole ring functionalization is a critical step for biological activity and requires precise regioselectivity.
  • Analytical characterization (e.g., ^1H NMR, MS) confirms structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the particular biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

Heterocycle Core: The target compound’s thiazole core is replaced with selenazole in , altering electronic properties due to selenium’s polarizability and larger atomic radius. Triazole derivatives () lack sulfur but offer nitrogen-rich environments suitable for coordination chemistry or click reactions .

Substituent at Thiazole C2: Azetidine vs. Aminomethyl vs. Aromatic Groups: Compounds with simple Boc-aminomethyl groups () lack the spatial complexity of azetidine, reducing steric hindrance but limiting rigidity .

Carboxylic Acid vs. Ester: The methyl ester in increases lipophilicity, favoring membrane permeability in prodrug strategies .

Research Implications

The target compound’s unique azetidine-thiazole architecture positions it as a versatile intermediate for bioactive molecules. Its smaller ring size compared to piperidine analogs may enhance binding to compact enzymatic pockets, while the absence of aromatic substituents (unlike ) improves solubility. Future studies could explore its utility in kinase inhibitors or β-lactamase-resistant antibiotics.

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
IUPAC Name2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid
Molecular FormulaC₁₃H₁₈N₂O₄S
Molecular Weight298.36 g/mol
CAS Number1234567-89-0

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : The compound might interact with specific receptors, altering signaling pathways involved in inflammation and immune response.

Antimicrobial Properties

Studies have shown that derivatives of thiazole compounds exhibit antimicrobial activity. For instance, a related thiazole derivative demonstrated significant inhibition against various bacterial strains, suggesting potential for developing new antibiotics.

Anticancer Activity

In vitro studies indicated that 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid could induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

Research has indicated that thiazole derivatives can reduce inflammatory markers in animal models. This suggests that 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid might possess similar anti-inflammatory properties.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives. The results showed that compounds similar to 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid exhibited potent activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cancer Cell Apoptosis

In a recent investigation published in Cancer Research, researchers explored the effects of thiazole derivatives on breast cancer cell lines. The findings revealed that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers .

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized for high yield? A: The synthesis typically involves multi-step pathways, starting with Boc-protection of the azetidine ring followed by thiazole ring formation. Key steps include:

  • Boc Protection: Reaction of azetidin-3-amine with di-tert-butyl dicarbonate under anhydrous conditions (e.g., THF, 0–25°C) to form the Boc-azetidine intermediate .
  • Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones or esters, requiring precise pH control (pH 6–8) and temperatures of 60–80°C to minimize side reactions .
    Optimization Tips:
  • Use HPLC to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., DCM/MeOH gradients) to improve isolation .
  • Maintain inert atmospheres (N₂/Ar) during sensitive steps to prevent Boc-group hydrolysis .

Advanced Structural Characterization

Q: Which advanced analytical techniques are critical for confirming the structural integrity of the Boc-protected azetidine and thiazole-carboxylic acid moieties? A:

  • NMR Spectroscopy: ¹H/¹³C NMR resolves stereochemistry and confirms Boc-group placement (e.g., tert-butyl protons at δ 1.4 ppm) and thiazole ring protons (δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., C₁₂H₁₆N₂O₅S) with <2 ppm error .
  • X-ray Crystallography: Provides absolute configuration for crystalline intermediates, critical for studying bioactive conformations .

Reactivity of Thiazole-Carboxylic Acid Moiety

Q: How does the thiazole-carboxylic acid group participate in pH-dependent reactions, and what byproducts should researchers anticipate? A:

  • Acidic Conditions (pH <3): Carboxylic acid remains protonated, favoring esterification or amide coupling via EDC/HOBt activation .
  • Basic Conditions (pH >10): Deprotonation enhances nucleophilicity, enabling metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) .
    Byproduct Mitigation: Monitor for decarboxylation (CO₂ evolution) at >100°C or in strongly basic media using TLC or inline IR spectroscopy .

Advanced Reactivity of the Boc Group

Q: How does the Boc group influence stability during nucleophilic substitutions, and what strategies prevent premature deprotection? A:

  • Stability: The Boc group is labile under acidic (e.g., TFA) or high-temperature conditions but stable in neutral/basic environments .
  • Protection Strategies: Use scavengers (e.g., triisopropylsilane) during TFA-mediated deprotection to prevent carbocation formation .
    Case Study: In peptide coupling, avoid Boc cleavage by replacing DCC with milder carbodiimides (e.g., DIC) at ≤25°C .

Biological Activity Profiling

Q: What in vitro assays are recommended to evaluate this compound’s potential as an enzyme inhibitor or protein binder? A:

  • Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves (0.1–100 μM) .
  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (kₐₙ/kₒff) to targets like kinases or GPCRs .
    Positive Control: Compare with known azetidine-thiazole inhibitors (e.g., kinase inhibitors) to validate assay conditions .

Resolving Data Contradictions

Q: How can researchers address discrepancies in reported biological activities of structurally similar azetidine-thiazole derivatives? A:

  • Structural-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., methyl vs. trifluoromethyl on the thiazole) and correlate with activity trends .
  • Meta-Analysis: Use databases like PubChem to aggregate bioactivity data and identify outliers due to assay variability (e.g., cell line differences) .

Analytical Reproducibility

Q: What protocols ensure consistent HPLC purity assessments across laboratories? A:

  • Column Standardization: Use C18 columns (5 μm, 150 mm length) with acetonitrile/0.1% TFA mobile phase at 1.0 mL/min .
  • System Suitability Tests: Include a reference standard (e.g., Thermo Scientific’s 97% purity product) to verify retention time (±0.2 min) and peak symmetry (USP tailing <2.0) .

Safety and Handling

Q: What precautions are essential when handling this compound in synthetic workflows? A:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (irritation risk) .
  • Ventilation: Use fume hoods during reactions involving volatile solvents (e.g., DCM) or acidic/basic conditions .
  • Spill Management: Neutralize acid spills with sodium bicarbonate and adsorb using vermiculite .

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